2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- is a heterocyclic compound that belongs to the pyridinone family It is characterized by a pyridinone ring substituted with a dimethylamino group at the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with methylamine and acetic anhydride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl-.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted pyridinone derivatives depending on the electrophile used.
Scientific Research Applications
2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the pyridinone ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 4-(dimethylamino)-1-methyl-: Similar structure but with a methyl group at the 1-position instead of the 6-position.
2(1H)-Pyridinone, 4-(dimethylamino)-5-methyl-: Similar structure but with a methyl group at the 5-position instead of the 6-position.
Uniqueness
2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- is unique due to the specific positioning of the dimethylamino and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group at the 4-position and the methyl group at the 6-position can result in distinct electronic and steric effects, making this compound particularly interesting for various applications .
Properties
CAS No. |
137440-96-1 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(dimethylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(10(2)3)5-8(11)9-6/h4-5H,1-3H3,(H,9,11) |
InChI Key |
PPPYULUVIYHEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1)N(C)C |
Origin of Product |
United States |
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